molecular formula C18H21N5O B6085298 6-propyl-2-[(4,6,7-trimethyl-2-quinazolinyl)amino]-4(3H)-pyrimidinone

6-propyl-2-[(4,6,7-trimethyl-2-quinazolinyl)amino]-4(3H)-pyrimidinone

Cat. No. B6085298
M. Wt: 323.4 g/mol
InChI Key: WAOKZVVTPCZZPH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-propyl-2-[(4,6,7-trimethyl-2-quinazolinyl)amino]-4(3H)-pyrimidinone, commonly known as PP2, is a selective inhibitor of Src family kinases (SFKs). SFKs play a crucial role in cellular signaling pathways, including cell proliferation, differentiation, and survival. PP2 has been widely used in scientific research to study the role of SFKs in various biological processes.

Mechanism of Action

PP2 selectively inhibits 6-propyl-2-[(4,6,7-trimethyl-2-quinazolinyl)amino]-4(3H)-pyrimidinone by binding to the ATP-binding site of the kinase domain. This prevents the phosphorylation of downstream signaling molecules, leading to the inhibition of cellular signaling pathways. PP2 has been shown to inhibit the activity of several 6-propyl-2-[(4,6,7-trimethyl-2-quinazolinyl)amino]-4(3H)-pyrimidinone, including Src, Lyn, Fyn, and Yes.
Biochemical and Physiological Effects:
PP2 has been shown to have several biochemical and physiological effects. Inhibition of 6-propyl-2-[(4,6,7-trimethyl-2-quinazolinyl)amino]-4(3H)-pyrimidinone by PP2 has been shown to reduce cell proliferation and induce apoptosis in cancer cells. PP2 has also been shown to reduce inflammation in animal models of arthritis and to improve cardiac function in animal models of heart failure.

Advantages and Limitations for Lab Experiments

PP2 has several advantages for lab experiments. It is a selective inhibitor of 6-propyl-2-[(4,6,7-trimethyl-2-quinazolinyl)amino]-4(3H)-pyrimidinone, which allows for the specific study of SFK-mediated signaling pathways. PP2 has also been shown to have low toxicity in animal models, which makes it a safe and reliable tool for scientific research.
However, there are also some limitations to the use of PP2 in lab experiments. PP2 has been shown to have off-target effects on other kinases, which can complicate the interpretation of experimental results. PP2 is also a synthetic compound, which can limit its applicability in certain biological systems.

Future Directions

There are several future directions for the study of PP2 and 6-propyl-2-[(4,6,7-trimethyl-2-quinazolinyl)amino]-4(3H)-pyrimidinone. One potential direction is the development of more selective SFK inhibitors that can target specific SFK isoforms. Another direction is the study of the role of 6-propyl-2-[(4,6,7-trimethyl-2-quinazolinyl)amino]-4(3H)-pyrimidinone in immune cells and their potential as therapeutic targets for autoimmune diseases. Additionally, the use of PP2 in combination with other drugs or therapies could lead to more effective treatments for cancer and other diseases.

Synthesis Methods

PP2 can be synthesized using a multi-step process involving the reaction of 2-chloro-6-propylamino-4(3H)-pyrimidinone with 4,6,7-trimethyl-2-aminobenzimidazole. The resulting intermediate is then treated with sodium hydroxide to produce PP2. The synthesis of PP2 is well-established and has been reported in several scientific publications.

Scientific Research Applications

PP2 has been extensively used in scientific research to study the role of 6-propyl-2-[(4,6,7-trimethyl-2-quinazolinyl)amino]-4(3H)-pyrimidinone in various biological processes. 6-propyl-2-[(4,6,7-trimethyl-2-quinazolinyl)amino]-4(3H)-pyrimidinone are involved in cell signaling pathways that regulate cell proliferation, differentiation, and survival. Aberrant activation of 6-propyl-2-[(4,6,7-trimethyl-2-quinazolinyl)amino]-4(3H)-pyrimidinone has been implicated in several diseases, including cancer, inflammation, and cardiovascular diseases. PP2 has been used to study the role of 6-propyl-2-[(4,6,7-trimethyl-2-quinazolinyl)amino]-4(3H)-pyrimidinone in these diseases and to develop potential therapeutic interventions.

properties

IUPAC Name

4-propyl-2-[(4,6,7-trimethylquinazolin-2-yl)amino]-1H-pyrimidin-6-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N5O/c1-5-6-13-9-16(24)22-18(20-13)23-17-19-12(4)14-7-10(2)11(3)8-15(14)21-17/h7-9H,5-6H2,1-4H3,(H2,19,20,21,22,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAOKZVVTPCZZPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC(=O)NC(=N1)NC2=NC(=C3C=C(C(=CC3=N2)C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-propyl-2-[(4,6,7-trimethylquinazolin-2-yl)amino]pyrimidin-4(3H)-one

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